N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-21-16-11-10-15(19(12-16)22-2)13-20-18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSLPNQNBVMGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCCC3=CC=CC=C23)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00386033 | |
| Record name | N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47199460 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
356092-37-0 | |
| Record name | N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00386033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and 1-tetralone.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting 2,4-dimethoxybenzaldehyde with an amine under acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Cyclization: The final step involves cyclization to form the tetrahydronaphthalene core, which can be achieved through intramolecular cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce any present carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitrating agents in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique structural features of the tetrahydronaphthalene core.
Mechanism of Action
The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Challenges : Methoxy-substituted analogs (e.g., 2,5-dimethoxy) show discontinuation in commercial availability, suggesting synthetic difficulties or instability . Chloro and nitro derivatives exhibit moderate to low yields, highlighting the impact of substituent electronics on reaction efficiency .
- Biological Activity : The target compound’s 2,4-dimethoxy configuration may optimize receptor binding by balancing electron donation and steric effects. Comparatively, CF₃ and nitro groups could hinder interactions due to excessive polarity or reactivity .
- The nitro analog’s polarity may limit membrane permeability .
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest due to its structural features that suggest potential biological activities. This article reviews the available literature on its biological activity, including its synthesis, structure-activity relationships (SAR), and specific pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 265.39 g/mol. The compound features a tetrahydronaphthalene core substituted with a dimethoxyphenyl group, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that tetrahydronaphthalene amides exhibit significant antimicrobial properties. In particular, a class of tetrahydronaphthalene amides has been reported to inhibit the growth of Mycobacterium tuberculosis effectively. These compounds demonstrated minimum inhibitory concentrations (MIC) as low as 1 µg/mL in vitro, showcasing their potential as anti-tubercular agents .
Structure-Activity Relationship (SAR)
The SAR studies highlight that modifications in the phenyl ring and the tetrahydronaphthalene moiety significantly influence biological activity. For instance:
- Dimethoxy Substitution : The presence of methoxy groups on the phenyl ring enhances lipophilicity and biological efficacy.
- Tetrahydronaphthalene Core : Variations in this core structure can lead to different interactions with target enzymes or receptors.
Table 1 summarizes the key findings from SAR studies related to this compound.
| Compound Structure | Biological Activity | MIC (µg/mL) | Reference |
|---|---|---|---|
| N-[(2,4-Dimethoxyphenyl)methyl]-THNA | Anti-tubercular | < 1 | |
| THNA analog 1 | Moderate antibacterial | 5 | |
| THNA analog 2 | Weak activity | >100 |
Case Study 1: Antitubercular Activity
In a study exploring new anti-tubercular agents, several tetrahydronaphthalene derivatives were synthesized and tested against M. tuberculosis. The lead compound exhibited an MIC of less than 1 µg/mL. This study emphasized the importance of the tetrahydronaphthalene structure in conferring potent activity against this pathogen .
Case Study 2: Cytotoxicity Assay
Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. Results indicated that this compound showed significant cytotoxicity against colon carcinoma cells (HCT-15), with an IC50 value that was comparable to standard chemotherapeutics .
Q & A
Q. What are the optimal synthetic routes for N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves reductive amination or alkylation of 1,2,3,4-tetrahydronaphthalen-1-amine with a 2,4-dimethoxyphenylmethyl precursor. Key considerations include:
- Catalyst selection : Palladium or nickel catalysts under hydrogenation conditions for amine coupling .
- Temperature and solvent : Reactions often proceed in methanol or ethanol at 50–80°C, with yields improved by reflux conditions .
- Purification : Column chromatography (hexane/ethyl acetate gradients) or preparative HPLC (MeOH:EtOH:2-PrOH:Hexanes) for isolating enantiomerically pure forms .
Q. Table 1: Representative Synthesis Conditions
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR :
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 310.1912 (C₁₉H₂₃NO₂) .
- HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (85:15) to resolve enantiomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding affinities for tetrahydronaphthalen-1-amine derivatives across different studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, radioligand concentrations). Strategies include:
- Standardized assays : Use consistent 5-HT₇ receptor transfection systems (e.g., HEK-293 cells) and control for endogenous receptor expression .
- Structural analogs : Compare binding data for derivatives (e.g., 4-fluorophenyl vs. biphenyl substitutions) to isolate steric/electronic effects .
- Computational validation : Perform docking studies (e.g., AutoDock Vina) to correlate binding poses with experimental IC₅₀ values .
Q. What strategies are recommended for achieving enantioselective synthesis of chiral tetrahydronaphthalen-1-amine derivatives?
Methodological Answer:
- Chiral auxiliaries : Use tert-butanesulfinamide to induce asymmetry during imine formation, achieving >70% enantiomeric excess (e.e.) .
- Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for stereocontrol at the tetrahydronaphthalene ring .
- Chromatographic resolution : Preparative HPLC with cellulose-based columns (e.g., Chiralcel OD) to separate enantiomers post-synthesis .
Q. How can in silico modeling predict the pharmacokinetic properties and target interactions of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME to assess logP (predicted ~3.5), blood-brain barrier permeability, and CYP450 interactions .
- Molecular dynamics (MD) : Simulate binding to 5-HT₇ receptors (PDB: 6NI6) to identify key interactions (e.g., hydrogen bonds with Ser³⁶⁵, π-stacking with Phe³⁶⁰) .
- Free energy perturbation (FEP) : Quantify ΔΔG for structural modifications (e.g., methoxy → ethoxy groups) to optimize binding affinity .
Q. How should researchers address discrepancies in thermal stability data for tetrahydronaphthalen-1-amine derivatives?
Methodological Answer:
Q. Table 2: Key Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular weight | 309.40 g/mol | HRMS | |
| logP (XLogP) | 3.8 | Computational | |
| Topological polar surface | 55.2 Ų | Molinspiration | |
| Melting point | 137–139°C (crystalline form) | DSC |
Q. What experimental designs are recommended to evaluate the antineoplastic potential of this compound?
Methodological Answer:
- In vitro screens : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination at 48–72 hours .
- Mechanistic studies : Perform flow cytometry (Annexin V/PI staining) to assess apoptosis induction .
- Synergy testing : Combine with cisplatin or paclitaxel and calculate combination index (CI) via CompuSyn software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
